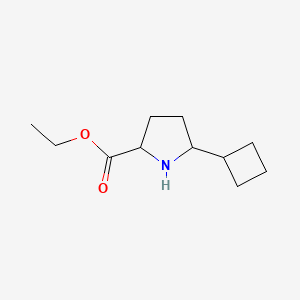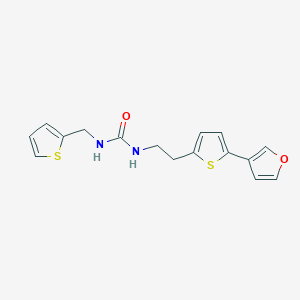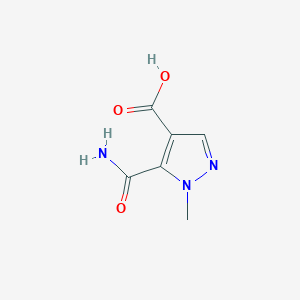
5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole-4-carboxylic acid derivatives are an important class of heterocyclic compounds . They have been studied for more than a century and are found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . Pyrazole and most of its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Synthesis Analysis
The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .Molecular Structure Analysis
The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis
The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
- Structural Analysis : A study by Viveka et al. (2016) focused on the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research utilized various analytical techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable insights into the molecular structure and properties of pyrazole derivatives.
Chemical Synthesis and Reactions
- Cyclisation Studies : Smyth et al. (2007) explored the cyclisation reactions of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with different electrophiles. Their findings revealed the sensitivity of cyclisation outcomes to the nature of reagents and the acidity of the reaction medium, leading to the production of various interesting bicyclic heterocycles from a single starting material (Smyth et al., 2007).
Pharmaceutical Applications
- Antibacterial Screening : Research by Maqbool et al. (2014) investigated the antibacterial properties of compounds derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, including those with pyrazole-4-carboxylic acid structures. Some compounds exhibited significant antibacterial activities, suggesting potential pharmaceutical applications (Maqbool et al., 2014).
Catalytic and Synthetic Applications
- Nano Organo Solid Acids : A study by Zolfigol et al. (2015) introduced novel, biological-based nano organocatalysts with urea moiety, including carbamoyl derivatives. These catalysts were utilized in the synthesis of various compounds under mild and green conditions, demonstrating the versatility of carbamoyl-containing compounds in catalysis (Zolfigol et al., 2015).
Coordination Chemistry
- Coordination Complexes : Research by Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, including those related to 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. They studied their coordination properties with various metals, leading to the formation of mononuclear chelate complexes. This research highlights the potential of such compounds in the development of new coordination compounds (Radi et al., 2015).
Mecanismo De Acción
Target of Action
One study suggests that similar compounds may interact with thearyl hydrocarbon receptor .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such ashydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been shown to affect theβ-catenin pathway , which plays a crucial role in cell adhesion and intracellular signaling .
Pharmacokinetics
A related compound, ethyl 5-carbamoyl-1-methyl-1h-pyrazole-4-carboxylate, is reported to havehigh GI absorption and is not a substrate for P-gp , a protein that pumps foreign substances out of cells .
Result of Action
Related compounds have been shown to suppress theosteogenesis of mesenchymal stem cells .
Safety and Hazards
Direcciones Futuras
The future directions for research into pyrazole-4-carboxylic acid derivatives are likely to involve further exploration of their potential uses in medicine and other fields. Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of acid group into organic molecules, including pyrazole derivatives, has a potential to modify the bioactivities .
Propiedades
IUPAC Name |
5-carbamoyl-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-4(5(7)10)3(2-8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOSBYPCBWCJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2775422.png)

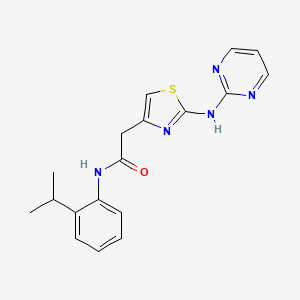

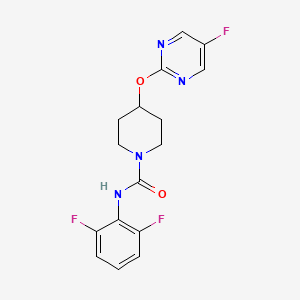

![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)
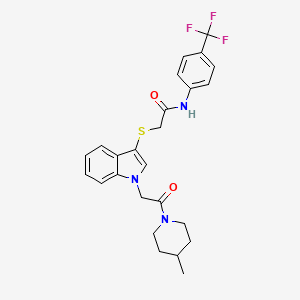
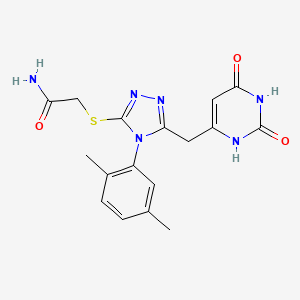
![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)
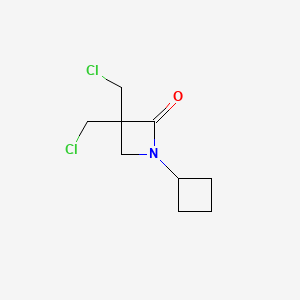
![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)
